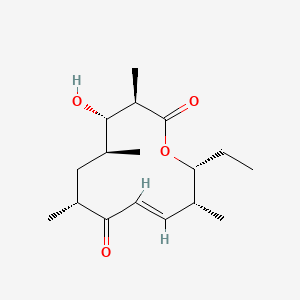

10-Deoxymethynolide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H28O4 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

(3R,4S,5S,7R,9E,11R,12R)-12-ethyl-4-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C17H28O4/c1-6-15-10(2)7-8-14(18)11(3)9-12(4)16(19)13(5)17(20)21-15/h7-8,10-13,15-16,19H,6,9H2,1-5H3/b8-7+/t10-,11-,12+,13-,15-,16+/m1/s1 |

InChI-Schlüssel |

NZUJVBSYQXETNF-PQWITYJESA-N |

SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)C |

Isomerische SMILES |

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)C |

Kanonische SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)C |

Synonyme |

10-deoxymethynolide |

Herkunft des Produkts |

United States |

Native Biosynthesis of 10 Deoxymethynolide

Producer Organisms and Biosynthetic Origins

Streptomyces venezuelae is a notable bacterium recognized for its ability to produce a variety of macrolide antibiotics. pnas.org It serves as the primary and well-studied source of 10-deoxymethynolide. pnas.orguniprot.orgnih.govnih.gov This bacterium uniquely synthesizes both 12-membered ring macrolides, such as methymycin (B1233876) and neomethymycin (B1240094) which are derived from this compound, and 14-membered ring macrolides like narbomycin (B1235643) and pikromycin (B1677795), which are derived from narbonolide (B1238728). pnas.orgwikipedia.org The genetic blueprint for this dual biosynthetic capability is housed within the pikromycin (pik) gene cluster. pnas.org Mutational analysis has confirmed that the pikA locus is essential for the formation of both 12- and 14-membered ring macrolactones. pnas.org When the desVI and desV genes, responsible for desosamine (B1220255) synthesis and transfer, are deleted from S. venezuelae, the resulting mutants accumulate this compound and narbonolide. pnas.org

Polyketide Synthase (PKS) Machinery for this compound Formation

The core of this compound synthesis lies in the activity of a type I modular polyketide synthase (PKS) system. nih.gov These large, multifunctional enzymes work in an assembly-line fashion to construct the polyketide backbone from simple carboxylic acid precursors. nih.govuniprot.org

The pikromycin PKS, encoded by the pikA locus, is a remarkable enzymatic complex responsible for producing both this compound and narbonolide. pnas.orgacs.org The system is comprised of four large, multifunctional proteins designated PikAI, PikAII, PikAIII, and PikAIV. pnas.orgwikipedia.orgexpasy.org These proteins are organized into a loading module and six extension modules. nih.govexpasy.org The formation of the 12-membered this compound involves the first five extension modules (housed within PikAI, PikAII, and PikAIII), while the synthesis of the 14-membered narbonolide utilizes all six modules. uniprot.orgnih.gov A key feature of the pikromycin PKS is the presence of a separate type II thioesterase (TEII), encoded by pikAV, which is unusual for type I PKS systems and plays a crucial role in chain termination. pnas.orgpnas.org

The assembly of the this compound backbone is a sequential process, with each PKS module catalyzing a single round of polyketide chain elongation. uniprot.orguniprot.org The process begins with a loading module and proceeds through five extension modules. uniprot.orgexpasy.org

PikAI : This large protein contains the loading module and the first two extension modules. pnas.orguniprot.org Inactivation of PikAI halts the production of both this compound and narbonolide, demonstrating its essential role at the start of the biosynthetic pathway. pnas.org

PikAII : This protein houses modules 3 and 4, continuing the elongation of the polyketide chain. uniprot.org

PikAIII : This monomodular protein contains module 5, the final extension module for this compound synthesis. uniprot.orgproteopedia.org After the fifth elongation step, the hexaketide intermediate is released from PikAIII. nih.gov

PikAIV : While primarily involved in narbonolide synthesis (module 6), PikAIV is also crucial for this compound formation. nih.govnih.gov The thioesterase (TE) domain located at the C-terminus of PikAIV is responsible for the cyclization of the linear hexaketide chain released from PikAIII. nih.govnih.gov Efficient production of this compound requires a specific protein-protein interaction between PikAIII and PikAIV. nih.gov

Table 1: Functional Roles of PikA Modules in this compound Biosynthesis

| Protein | Modules | Function in this compound Synthesis |

|---|---|---|

| PikAI | Loading Module, Module 1, Module 2 | Initiates and performs the first two elongation steps of the polyketide chain. pnas.orguniprot.org |

| PikAII | Module 3, Module 4 | Performs the third and fourth elongation steps. uniprot.org |

| PikAIII | Module 5 | Performs the fifth and final elongation step to create the hexaketide intermediate. uniprot.orgproteopedia.org |

| PikAIV | Module 6, TE Domain | The TE domain catalyzes the release and macrolactonization of the hexaketide chain from PikAIII. nih.govnih.gov |

Each PKS extension module contains a set of catalytic domains that perform specific functions in the elongation and modification of the polyketide chain. uniprot.org A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). uniprot.org Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may also be present to modify the β-keto group of the growing chain. uniprot.org

Acyltransferase (AT) : Selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the ACP. uniprot.org

Acyl Carrier Protein (ACP) : Covalently tethers the growing polyketide chain and the extender units via a phosphopantetheine arm. uniprot.org

Ketosynthase (KS) : Catalyzes the decarboxylative condensation of the ACP-bound extender unit with the growing polyketide chain, extending it by two carbons. uniprot.org

Ketoreductase (KR) : Reduces the β-keto group to a β-hydroxyl group. uniprot.org

Dehydratase (DH) : Eliminates a water molecule from the β-hydroxyacyl intermediate to form an α,β-double bond. nih.gov

Enoyl Reductase (ER) : Reduces the α,β-double bond to a saturated carbon-carbon bond. acs.org

The specific combination of these domains within each module of the PikA synthase dictates the final structure of the this compound backbone. pnas.org

Table 2: Catalytic Domains of the Pikromycin PKS and Their Functions

| Domain | Function |

|---|---|

| Ketosynthase (KS) | Catalyzes the condensation reaction to elongate the polyketide chain. uniprot.org |

| Acyltransferase (AT) | Selects and loads the two-carbon extender units. uniprot.org |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. uniprot.org |

| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. uniprot.org |

| Dehydratase (DH) | Dehydrates a β-hydroxy group to form a double bond. nih.gov |

| Enoyl Reductase (ER) | Reduces a double bond to a single bond. acs.org |

Functional Roles of Specific PKS Modules (e.g., PikAI, PikAII, PikAIII, PikAIV) in this compound Assembly

Terminal Thioesterase (TE) Activity in this compound Macrolactonization

The final step in the biosynthesis of this compound is the release and cyclization of the fully assembled linear hexaketide chain. sjtu.edu.cn This crucial step is catalyzed by a thioesterase (TE) domain. acs.org In the pikromycin PKS system, this activity is provided by a TE domain located at the C-terminus of the PikAIV protein and also by a discrete type II thioesterase (TEII) encoded by pikAV. pnas.orgnih.gov The TE domain catalyzes the intramolecular esterification, forming the 12-membered macrolactone ring of this compound. sjtu.edu.cnnih.gov The recombinant TE from the pikromycin synthase has been shown to efficiently catalyze the macrolactonization of the N-acetylcysteamine thioester of seco-10-deoxymethynolide. nih.gov Deletion of the pikAV gene, which encodes the TEII, significantly reduces the production of macrolides, suggesting this enzyme is critical for the efficient release of the polyketide chains from the PKS. pnas.org This TE-mediated cyclization is a key branching point in the pathway, as the same PKS machinery can either release the hexaketide to form this compound or continue elongation to form the heptaketide precursor of narbonolide. nih.govsjtu.edu.cn

Mechanism of 12-membered Ring Formation via Pikromycin Thioesterase

The formation of the 12-membered ring of this compound is catalyzed by the pikromycin thioesterase (Pik TE) domain. sjtu.edu.cnrcsb.org This process, known as macrolactonization, involves the cyclization of a linear hexaketide precursor. sjtu.edu.cnbeilstein-journals.org The mechanism begins with the transfer of the linear polyketide substrate from the acyl carrier protein (ACP) of the terminal PKS module to a catalytic serine residue in the TE domain, forming an acyl-enzyme intermediate. rcsb.orgacs.org

Structural and mechanistic studies suggest that the Pik TE active site plays a crucial role in positioning the linear substrate for cyclization. nih.govnih.gov A key feature is a hydrophilic barrier within the enzyme's active site. nih.govnih.gov This barrier, combined with the structural constraints of the substrate, induces a "curled" conformation in the linear polyketide chain. nih.govnih.gov This conformation brings the distal hydroxyl group of the substrate into close proximity with the thioester bond of the acyl-enzyme intermediate. sjtu.edu.cnnih.gov

An intramolecular nucleophilic attack by this hydroxyl group on the acyl-enzyme intermediate leads to the formation of the macrolactone and the release of the product from the enzyme. sjtu.edu.cn Computational studies have further elucidated the energetics of this process, indicating a lower energy barrier for the formation of this compound compared to the 14-membered narbonolide, which is also produced by the pikromycin PKS. sjtu.edu.cnacs.org This is consistent with experimental observations showing a higher yield of this compound. sjtu.edu.cn The process is highly stereoselective, with the TE domain showing a strong preference for the natural configuration of the nucleophilic hydroxyl group. nih.govbiorxiv.org

Substrate Specificity and Macrocyclization Efficiency of Pik TE

The pikromycin thioesterase (Pik TE) exhibits a remarkable ability to catalyze the cyclization of both 12- and 14-membered macrolactones. figshare.comnih.govresearchgate.net However, it demonstrates a degree of substrate specificity. While it can accommodate variations in the length of the polyketide chain, it is sensitive to other modifications. beilstein-journals.orgbiorxiv.org For instance, alterations to certain functional groups, such as the C7-hydroxyl group of the hexaketide precursor, can lead to hydrolysis rather than macrocyclization, resulting in a linear seco-acid product. beilstein-journals.org

The efficiency of macrocyclization is influenced by the interaction between the substrate and the active site of the Pik TE. The enzyme's active site contains a hydrophobic chamber with specific hydrogen bonding sites that anchor the substrate. nih.gov This, along with a hydrophilic barrier, forces the linear polyketide into a curled conformation that facilitates cyclization. nih.gov

Kinetic analyses have been performed to quantify the efficiency of Pik TE. For the conversion of the natural hexaketide precursor to this compound, steady-state kinetic parameters have been determined. nih.gov These studies have shown that while the excised Pik TE can catalyze the reaction, the efficiency is significantly lower compared to when it is part of the intact PKS module, highlighting the importance of protein-protein interactions for optimal activity. nih.gov Furthermore, engineering the Pik TE active site, for example through a S148C mutation, has been shown to improve its catalytic efficiency and broaden its substrate scope. acs.orgacs.org

Genetic Basis of this compound Biosynthesis

The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster. This cluster contains the blueprints for all the enzymes required for the assembly of this macrolactone.

Analysis of Biosynthetic Gene Clusters (e.g., pik locus, MIBiG entries)

The genetic instructions for the biosynthesis of this compound are located within the pikromycin biosynthetic gene cluster (BGC) in Streptomyces venezuelae. pnas.orgnih.gov This cluster, often referred to as the pik locus, is responsible for producing a variety of macrolide antibiotics, including both 12- and 14-membered ring structures. pnas.orgnih.gov The pik locus spans approximately 60 kilobases and contains 18 open reading frames (ORFs). pnas.org

The pikromycin BGC is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, which provides a standardized annotation of the genes and their predicted functions. The ability of the pik locus to generate both 12- and 14-membered macrolactones is a notable feature of its architecture, showcasing a mechanism for metabolic diversity. pnas.orgresearchgate.net

Enzymatic Steps and Intermediates in this compound Formation

The biosynthesis of this compound begins with the loading of a starter unit, followed by a series of condensation and modification reactions catalyzed by the modular polyketide synthase (PKS) encoded by the pikA genes. nih.govuniprot.org The PKS is organized into a loading module and six extension modules spread across four proteins: PikAI, PikAII, PikAIII, and PikAIV. nih.govuniprot.orgdrugbank.com

The assembly of the hexaketide precursor to this compound involves the first five modules (loading module and modules 1-4 on PikAI and PikAII, and module 5 on PikAIII). nih.govuniprot.org Each module is responsible for adding a two-carbon unit and performing specific reductive modifications. nih.gov The linear hexaketide intermediate is then transferred to the thioesterase (TE) domain located at the C-terminus of PikAIV. nih.govnih.gov

The TE domain catalyzes the cyclization of the linear hexaketide to form the 12-membered macrolactone ring of this compound. nih.govnih.gov This is a crucial step, as the TE domain is also responsible for cyclizing the heptaketide precursor to form the 14-membered narbonolide. nih.govnih.gov The ability of the TE to act on intermediates from different modules is a key feature of this biosynthetic pathway. nih.govnih.gov

Following the formation of the this compound core, it can be further modified by tailoring enzymes. The glycosyltransferase DesVII, in conjunction with DesVIII, attaches the deoxysugar TDP-D-desosamine to the C5 hydroxyl group of this compound to produce YC-17. nih.govuniprot.org Subsequently, the cytochrome P450 monooxygenase PikC can hydroxylate YC-17 at either the C10 or C12 position to yield methymycin and neomethymycin, respectively. nih.gov

Chemical Synthesis and Chemoenzymatic Approaches to 10 Deoxymethynolide

Total Synthesis Strategies for 10-Deoxymethynolide

The structural complexity of this compound, featuring multiple stereocenters and a macrocyclic lactone, necessitates a strategic retrosynthetic approach. A common strategy involves disconnecting the molecule into several key fragments that can be synthesized independently and then coupled together. acs.orgnih.govacs.orgacs.org

A prevalent retrosynthetic plan divides the 12-membered macrolactone into three main building blocks. nih.govacs.orgacs.orgresearchgate.net The primary disconnections are typically:

Macrolactone Ester Bond: The ester linkage is a logical point for disconnection, leading to a linear hydroxy acid precursor known as the seco-acid. nih.gov

Carbon-Carbon Bonds: Further disconnection of the seco-acid backbone through strategic C-C bond cleavages, often guided by aldol (B89426) or other carbon-carbon bond-forming reactions, simplifies the structure into smaller, more manageable fragments. acs.orgacs.org For instance, a C8-C9 disconnection and a C3-C4 disconnection can yield three fragments. acs.orgresearchgate.net

These fragments are then reassembled in a convergent manner using powerful synthetic reactions. acs.orgacs.org This approach allows for the independent and efficient synthesis of each stereochemically defined segment before their final assembly and macrocyclization. researchgate.net

Establishing the correct stereochemistry at the multiple chiral centers of this compound is a critical challenge in its total synthesis. researchgate.net Chemists have employed a variety of enantioselective methods to control these stereocenters with high precision.

Asymmetric Aldol Reactions: The Evans aldol reaction is a cornerstone for setting the stereocenters at C2 and C3. researchgate.net This reliable method uses chiral auxiliaries, such as oxazolidinones, to direct the stereochemical course of the aldol addition, yielding the desired syn-aldol product with high diastereoselectivity. mdpi.com Other asymmetric aldol methodologies, such as the Mukaiyama aldol reaction catalyzed by chiral lanthanide complexes, have also been developed for high enantioselectivity. researchgate.net

Other Enantioselective Techniques:

Substrate-Control: In some synthetic routes, existing stereocenters are used to direct the stereochemistry of newly formed centers. For example, Cram chelation control has been used to guide the addition of Grignard reagents to α-alkoxyketones, establishing the stereochemistry at other positions in the carbon chain.

Reagent-Control: Methods like the Sharpless asymmetric dihydroxylation have been utilized to install vicinal diol moieties with specific stereochemistry, as demonstrated in syntheses of structurally related polyketides. mdpi.com

Boronic Ester Chemistry: A novel method involves the stereospecific conversion of chiral boronic esters into enones, which has been successfully applied to a 14-step synthesis of this compound, demonstrating complete enantiospecificity. researchgate.net

The formation of the 12-membered macrolactone ring is the final and often most challenging step in the total synthesis of this compound. Several macrocyclization strategies have been successfully employed.

Ring-Closing Metathesis (RCM): RCM has emerged as a particularly powerful and reliable method for the synthesis of large rings. acs.org The reaction, typically catalyzed by second-generation Grubbs catalysts, efficiently cyclizes a linear diene precursor to form the 12-membered lactone in high yield, often with excellent stereoselectivity for the trans-double bond. acs.orgnih.govacs.orgresearchgate.net This method was a key step in a flexible synthesis of both this compound and the related 14-membered narbonolide (B1238728). nih.gov

Yamaguchi Esterification: This classical macrolactonization method involves the intramolecular esterification of a hydroxy acid precursor. researchgate.netnih.gov The reaction is facilitated by a mixed anhydride (B1165640) formed from 2,4,6-trichlorobenzoyl chloride (TCBC) and a tertiary amine base, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govresearchgate.net The Yamaguchi protocol has been a key step in convergent syntheses, used to couple major fragments before the final cyclization event or for the macrolactonization itself. researchgate.netnih.govnih.gov

Reductive Macrocyclizations: Nickel-catalyzed reductive couplings of aldehydes and terminal alkynes (ynals) offer an alternative strategy for macrocyclization. nih.govrsc.org This method allows for the formation of the macrocycle and the simultaneous creation of a stereogenic center and a stereodefined alkene. nih.gov A significant advantage is the ability to control regioselectivity through ligand alteration; selective endocyclization produces the natural 12-membered ring, while exocyclization can provide unnatural 11-membered rings from the same advanced intermediate. nih.govrsc.orgrsc.org

| Technique | Key Reagents/Catalyst | Key Features | Reported Yield |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' second-generation catalyst | Forms a C=C bond; high yield and stereoselectivity for trans-isomer. acs.orgresearchgate.net | 88% acs.org |

| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride (TCBC), DMAP, Et3N | Forms an ester bond; classic macrolactonization. nih.govresearchgate.net | Used for fragment coupling prior to RCM. nih.gov |

| Nickel-Catalyzed Reductive Macrocyclization | Ni(COD)2, NHC ligand (e.g., IPr), silane | Forms C-C bond; ligand-controlled regioselectivity (endo vs. exo). nih.govrsc.org | Not specified for final product |

Achieving high levels of stereochemical and regiochemical control is paramount throughout the synthesis.

Stereochemical Control: As discussed, the precise arrangement of substituents is installed using a combination of chiral auxiliaries (Evans aldol), chiral reagents (Sharpless dihydroxylation), and substrate-controlled reactions (Cram chelation). researchgate.netmdpi.com In a recently developed 14-step synthesis, the stereochemistry was controlled via a method involving the stereospecific conversion of boronic esters to enones. nih.gov

Regioselectivity: Regioselectivity becomes particularly crucial in reactions involving unsymmetrical intermediates. For example, in nickel-catalyzed reductive macrocyclizations, the choice of the N-heterocyclic carbene (NHC) ligand on the nickel catalyst dictates whether the cyclization occurs in an "endo" or "exo" fashion. nih.govrsc.org By selecting the appropriate ligand, chemists can selectively form the desired 12-membered ring of this compound over other possible cyclic structures. nih.govrsc.orgrsc.org This ligand-induced regiochemical reversal provides a powerful tool for diverting a common intermediate to different structural classes. nih.govrsc.org

Macrocyclization Techniques (e.g., Ring-Closing Metathesis, Yamaguchi Esterification, Reductive Macrocyclizations)

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis merges the precision of biocatalysis with the flexibility of traditional organic chemistry. This hybrid approach leverages enzymes to perform specific, often challenging, transformations on synthetically derived substrates.

The biosynthesis of this compound in Streptomyces venezuelae is catalyzed by a modular polyketide synthase (PKS). nih.gov The final step, macrolactonization of the linear seco-acid intermediate, is performed by a dedicated thioesterase (TE) domain. nih.govacs.orgnih.gov Researchers have harnessed this natural machinery for synthetic purposes.

In a prominent example of a chemoenzymatic approach, a linear precursor to this compound was prepared via multi-step organic synthesis. nih.govacs.org This synthetic intermediate, activated as an N-acetylcysteamine (NAC) thioester to mimic the natural substrate, was then presented to the isolated, recombinant thioesterase domain from the pikromycin (B1677795) pathway (Pik TE). acs.orgnih.gov The enzyme efficiently catalyzed the macrocyclization, affording this compound as the exclusive product. nih.govbeilstein-journals.org

This chemoenzymatic strategy offers several advantages:

High Efficiency and Specificity: The Pik TE enzyme performs the macrocyclization with remarkable efficiency and specificity, avoiding side reactions that can plague purely chemical methods. nih.gov

Probing Biocatalysis: This approach allows for the synthesis of unnatural substrate analogs to probe the specificity and mechanism of the thioesterase, revealing that the enzyme is sensitive to even minor functional group changes in the substrate. acs.orgbeilstein-journals.org For instance, reducing the C7-ketone of the precursor to a hydroxyl group completely shuts down cyclization, leading only to hydrolysis of the thioester. beilstein-journals.orgnih.gov

Furthermore, engineered PKS modules have been used to extend synthetic pentaketide (B10854585) primers with various extender units (like methylmalonyl-CoA or fluoromalonyl-CoA) to produce this compound and novel fluorinated analogs, demonstrating the power of combining synthetic starting materials with biocatalytic machinery. nih.gov

Enzyme-Catalyzed Macrocyclization (e.g., Pik TE) in Chemoenzymatic Synthesis

The terminal step in the biosynthesis of this compound is a macrocyclization reaction catalyzed by a thioesterase (TE) domain. nih.gov In the pikromycin polyketide synthase (PKS) system from Streptomyces venezuelae, the thioesterase domain, known as Pik TE, is responsible for the cyclization of the linear polyketide chain. nih.govnih.gov This enzyme has been harnessed for chemoenzymatic synthesis, demonstrating remarkable efficiency in catalyzing the formation of the 12-membered macrolactone ring of this compound from its linear precursor. nih.gov

The process involves the Pik TE enzyme recognizing and binding the linear substrate, typically activated as an N-acetylcysteamine (NAC) thioester. nih.govnih.gov The enzyme's active site, featuring a catalytic triad (B1167595) of serine, histidine, and aspartate, facilitates the intramolecular cyclization. nih.gov The linear chain is first transferred to a serine residue in the active site, forming an O-acyl enzyme intermediate. nih.gov Subsequently, a regiospecific nucleophilic attack by an internal hydroxyl group on the acyl-enzyme intermediate leads to the formation of the macrolactone and release of the product. nih.gov

Research has shown that the recombinant thioesterase (TE) from the picromycin/methymycin (B1233876) synthase (PICS) efficiently catalyzes the macrolactonization of the N-acetylcysteamine (NAC) thioester of seco-10-deoxymethynolide to generate this compound. nih.gov The enzyme exhibits significant substrate specificity. For instance, when the C7-hydroxy group of the natural hexaketide substrate is reduced (the 7-dihydro derivative), Pik TE exclusively catalyzes hydrolysis to the open-chain seco-acid, completely preventing macrocyclization. nih.govnih.gov This highlights the enzyme's sensitivity to even minor functional group modifications on its substrate. beilstein-journals.org

Theoretical studies using molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods have further elucidated the catalytic mechanism. sjtu.edu.cn These studies indicate that the energy barrier for the Pik TE-catalyzed macrocyclization is significantly lower for the precursor of this compound (a hexaketide) compared to that of narbonolide (a heptaketide), which is consistent with experimental observations of higher yields for this compound formation. sjtu.edu.cn

Table 1: Comparison of Thioesterase Activity on this compound Precursors

| Enzyme | Substrate | Primary Product(s) | Key Finding |

| Pik TE (PICS TE) | N-acetylcysteamine thioester of seco-10-deoxymethynolide | This compound | High efficiency in catalyzing the formation of the 12-membered macrolactone. nih.gov |

| Pik TE (PICS TE) | 7-dihydro derivative of seco-thioester | Seco-acid (via hydrolysis) | Demonstrates high substrate specificity; reduction at C7 prevents cyclization. nih.gov |

| DEBS TE | N-acetylcysteamine thioester of seco-10-deoxymethynolide | This compound | Shows the same reaction specificity as Pik TE but with significantly lower activity. nih.gov |

Preparation of Advanced Synthetic Intermediates for Enzymatic Conversion

The success of the chemoenzymatic approach hinges on the efficient chemical synthesis of the linear substrate required by the thioesterase enzyme. The primary target for synthesis is the seco-acid of this compound, which is then typically converted to an activated thioester, most commonly an N-acetylcysteamine (NAC) thioester, to mimic the natural substrate of the PKS module. nih.govresearchgate.net

Several synthetic strategies have been developed to access these advanced intermediates. One total synthesis approach commences with the opening of a lactone to yield a Weinreb amide. beilstein-journals.org The synthesis proceeds through key steps including a Nozaki–Hiyama–Kishi coupling and an Evans syn-aldol condensation to construct the carbon skeleton. beilstein-journals.org The final steps involve thioester formation, desilylation, and allylic oxidation to yield the linear NAC thioester ready for enzymatic macrocyclization. nih.govbeilstein-journals.org

Another flexible strategy employs a convergent approach where the target molecule is retrosynthetically divided into three fragments. researchgate.net These fragments are then assembled using powerful synthetic reactions such as asymmetric aldol reactions for stereocontrol, Yamaguchi esterification for fragment coupling, and, crucially, a ring-closing metathesis reaction catalyzed by a second-generation Grubbs catalyst to form the macrocycle in a purely chemical synthesis context, which can be adapted for preparing the seco-acid intermediate. researchgate.net

An alternative route begins with this compound itself, which can be produced through fermentation using an engineered strain of Streptomyces venezuelae. acs.org The macrolactone is then opened to generate the corresponding seco-acid. This process circumvents the often problematic direct hydrolysis by using a two-step sequence of global reduction followed by selective oxidation. acs.org For example, reduction with DIBAL-H can smoothly provide the triol, after which a selective oxidation using TEMPO/PIDA can re-establish the α,β-unsaturated ketone and oxidize the primary alcohol to a carboxylic acid, yielding the desired seco-acid intermediate. acs.org

Table 2: Selected Strategies for Synthesis of this compound Intermediates

| Starting Material | Key Synthetic Transformations | Final Intermediate |

| Lactone Precursor | Lactone opening, Nozaki–Hiyama–Kishi coupling, Evans syn-aldol condensation, Thioester formation | Linear N-acetylcysteamine (NAC) thioester nih.govbeilstein-journals.org |

| Fragment Precursors | Asymmetric aldol reaction, Yamaguchi esterification, Ring-closing metathesis (adapted) | Seco-acid or derivatives researchgate.net |

| This compound | Macrolactone reduction (DIBAL-H), Selective oxidation (TEMPO/PIDA) | Seco-acid acs.org |

Enzymatic Diversification and Pathway Engineering of 10 Deoxymethynolide

Post-Polyketide Synthase Modifying Enzymes Acting on 10-Deoxymethynolide

Following its synthesis by the polyketide synthase (PKS) machinery, this compound undergoes a series of modifications by tailoring enzymes that are crucial for its biological activity. nottingham.ac.uk These enzymes, including glycosyltransferases and cytochrome P450 hydroxylases, exhibit a remarkable degree of substrate promiscuity, making them valuable tools for combinatorial biosynthesis. nih.govnottingham.ac.uk

Glycosyltransferases (e.g., DesVII) and Specificity for Sugar Attachment to this compound

The glycosyltransferase DesVII, from the pikromycin (B1677795) biosynthetic pathway of Streptomyces venezuelae, is responsible for attaching the deoxysugar TDP-D-desosamine to this compound. nih.govuniprot.orgpnas.org This enzymatic step is a critical determinant of the final compound's bioactivity. oup.com DesVII exhibits notable flexibility, accepting not only its native 12-membered ring substrate but also the 14-membered narbonolide (B1238728). uniprot.orgpnas.org

Research has demonstrated that DesVII can transfer a variety of sugar moieties besides its native D-desosamine. uniprot.orgoup.com This includes both D- and L-sugars, with tolerance for substitutions at the C-3 and C-4 positions of the sugar, although deoxygenation at C-6 is a requirement. uniprot.org For instance, DesVII has been shown to successfully glycosylate this compound with unnatural sugars like D-quinovose, L-rhamnose, L-olivose, and D-boivose when the corresponding sugar biosynthetic gene cassettes are introduced into a modified S. venezuelae strain. nih.gov The enzyme can also process linear N-acetylcysteamine (NAC) thioester precursors of this compound, albeit with lower efficiency than the cyclized macrolactone. nih.gov This broad substrate tolerance makes DesVII a powerful catalyst for generating diverse glycosylated derivatives of this compound. oup.comnih.gov

Auxiliary Proteins in Glycosylation (e.g., DesVIII) and Their Functional Role

A unique feature of the glycosyltransferase DesVII is its requirement for an auxiliary protein, DesVIII, for optimal activity. nih.govuniprot.orgacs.org In vitro studies have revealed that DesVIII significantly enhances the catalytic efficiency of DesVII, with a co-expressed DesVII/DesVIII complex being at least 1000-fold more active than DesVII alone. nih.govacs.orgebi.ac.uk It is proposed that DesVIII assists in the proper folding of DesVII and remains tightly bound during the catalytic process. uniprot.orgacs.org

The formation of a stable DesVII/DesVIII complex appears to be crucial for efficient glycosylation. nih.govacs.org This interaction is not a simple mixing of the two proteins in vitro; co-expression seems necessary to form the highly active complex. nih.govacs.org The functional importance of DesVIII extends beyond the transfer of the native D-desosamine, as it is also required for the attachment of other sugars, including those without an amine group like TDP-D-quinovose and TDP-D-olivose. jmb.or.kr Homologs of DesVIII, such as EryCII, OleP1, and DnrQ from other antibiotic biosynthetic pathways, have been shown to functionally complement a desVIII deletion mutant, restoring the production of glycosylated macrolides, which suggests a conserved mechanism for these auxiliary proteins. ebi.ac.uknih.gov

Cytochrome P450 Hydroxylases (e.g., PikC, OleP) for Regioselective Oxidation of this compound Derivatives

Cytochrome P450 monooxygenases play a pivotal role in the structural diversification of macrolides through regioselective oxidation. nih.govresearchgate.net In the pikromycin pathway, the P450 hydroxylase PikC is responsible for hydroxylating the macrolide ring after glycosylation. nottingham.ac.ukpnas.org However, research has shown that other P450 enzymes can act on this compound and its derivatives, leading to novel oxidized products. devibasnet.comresearchgate.net

For example, the P450 enzyme OleP, from the oleandomycin (B1677203) biosynthetic pathway, has been shown to catalyze the epoxidation of this compound to produce an epoxidated derivative. devibasnet.comresearchgate.net Another P450, EryF from the erythromycin (B1671065) pathway, can hydroxylate this compound at the C-6 position. devibasnet.comresearchgate.net The ability of these enzymes to accept and modify a smaller 12-membered ring macrolactone like this compound, when their natural substrates are larger 14-membered rings, highlights their substrate flexibility. devibasnet.comresearchgate.net This promiscuity allows for the generation of a wider array of structurally diverse macrolactones through post-PKS oxidation. devibasnet.comresearchgate.net

| Enzyme | Native Substrate(s) | Action on this compound or its Derivatives | Reference |

| PikC | YC-17, Narbomycin (B1235643) | Hydroxylation of glycosylated derivatives | nottingham.ac.ukpnas.org |

| OleP | 8,8a-deoxyoleandolide | Epoxidation of this compound | devibasnet.comresearchgate.net |

| EryF | 6-deoxyerythronolide B | C-6 Hydroxylation of this compound | devibasnet.comresearchgate.net |

Combinatorial Biosynthesis and Directed Evolution for this compound Derivatives

The fields of combinatorial biosynthesis and directed evolution have harnessed the enzymatic machinery of the this compound pathway to generate a multitude of novel compounds. nih.gov By manipulating the genes involved in biosynthesis and leveraging the substrate flexibility of the modifying enzymes, researchers can create libraries of new macrolide derivatives with potentially improved or novel biological activities. dovepress.comresearchgate.net

Genetic Manipulation of Biosynthetic Pathways for Analog Generation

Genetic manipulation of the biosynthetic pathways is a cornerstone of creating this compound analogs. nih.govdovepress.com This can involve the deletion of native genes and the introduction of heterologous genes from other macrolide biosynthetic pathways. oup.comoup.com For instance, by deleting the des gene cluster responsible for D-desosamine biosynthesis in S. venezuelae and introducing gene cassettes for the synthesis of unnatural sugars, new glycosylated derivatives of this compound have been produced. nih.govoup.com

This approach has successfully yielded analogs such as D-quinovosyl-10-deoxymethynolide, L-rhamnosyl-10-deoxymethynolide, and L-olivosyl-10-deoxymethynolide. nih.gov Furthermore, engineering the polyketide synthase itself, for example, through site-specific mutagenesis of acyltransferase (AT) domains, has allowed for the incorporation of non-natural extender units, leading to novel macrolactone backbones. nih.gov Hybrid PKS systems, created by combining modules from different PKS pathways like those for pikromycin and erythromycin, have also resulted in the production of engineered macrolactones, including a 3-dehydro-10-deoxymethynolide derivative. rsc.org

Substrate Flexibility of Modifying Enzymes for Unnatural Substrates

The success of combinatorial biosynthesis heavily relies on the substrate flexibility of the post-PKS modifying enzymes. nih.govnih.gov The glycosyltransferase DesVII and the P450 hydroxylase PikC from the pikromycin pathway are prime examples of such promiscuous enzymes. nottingham.ac.uknih.gov DesVII, in conjunction with its auxiliary protein DesVIII, can glycosylate not only the native this compound and narbonolide but also a range of unnatural aglycones and can utilize various TDP-activated sugars. uniprot.orgoup.comnih.govresearchgate.net

This flexibility has been exploited to produce a variety of hybrid macrolides. oup.comjmb.or.kr For example, engineered strains of S. venezuelae have been used to produce olivosyl and quinovosyl derivatives of this compound. oup.comjmb.or.kr The ability of these enzymes to process unnatural substrates, generated either through chemical synthesis or by engineered PKS pathways, allows for the chemoenzymatic synthesis of novel and complex macrolide scaffolds. chemrxiv.orgchemrxiv.org While these enzymes show remarkable flexibility, their catalytic efficiency can be lower with unnatural substrates, indicating that further enzyme engineering could enhance the production of desired analogs. devibasnet.com

| Enzyme | Natural Substrate | Unnatural Substrates Accepted | Reference |

| DesVII/DesVIII | This compound, Narbonolide | Tylactone, Linear aglycone precursors, Various unnatural sugars (TDP-D-quinovose, TDP-L-rhamnose, etc.) | uniprot.orgoup.comnih.govresearchgate.net |

| PikC | YC-17, Narbomycin | Oleandomycin, Other macrolactones | researchgate.netdevibasnet.comresearchgate.net |

| EryF | 6-deoxyerythronolide B | This compound, Narbonolide | devibasnet.comresearchgate.net |

| OleP | 8,8a-deoxyoleandolide | This compound, Narbonolide | devibasnet.comresearchgate.net |

Engineering of PKS Modules for Altered Polyketide Chain Assembly and this compound Diversification

The modular nature of Type I polyketide synthases (PKSs) presents a significant opportunity for generating structural diversity in polyketides like this compound (10-dml). The pikromycin (Pik) PKS from Streptomyces venezuelae is a particularly versatile system for bioengineering as it naturally produces both a 12-membered macrolactone (10-dml) and a 14-membered one (narbonolide). nih.govkoreascience.kr This inherent flexibility makes its components valuable building blocks for creating hybrid PKS assembly lines.

Engineering efforts have focused on the exchange of entire modules or individual catalytic domains to alter the final structure of the polyketide. nih.gov The terminal modules of the Pik pathway, PikAIII (module 5) and PikAIV (module 6), which together control the formation of 10-dml and narbonolide, have been a primary target for these manipulations. nih.govnih.gov The production of 10-dml occurs when the hexaketide chain, assembled on PikAIII, is directly cyclized by the thioesterase (TE) domain of PikAIV, bypassing the final elongation step. nih.gov

One successful strategy involves creating hybrid PKS enzymes by combining modules from different pathways. For instance, a five-module derivative of the erythromycin PKS was engineered, resulting in the production of a novel 12-membered macrolactone, (8R,9S)-8,9-dihydro-8-methyl-9-hydroxy-10-deoxymethynolide. This demonstrated that upstream PKS modules can function independently and be used to generate new products. Similarly, combining PKS genes from the pikromycin and erythromycin pathways through homologous recombination has yielded functional chimeric enzymes capable of producing novel macrolactones. researchgate.net

Further diversification has been achieved by feeding synthetic pentaketide (B10854585) analogs to the terminal Pik PKS modules (PikAIII/PikAIV) in vitro. chemrxiv.org This chemoenzymatic approach has been used to generate a variety of unnatural 12- and 14-membered ring macrolides. chemrxiv.org Researchers have also engineered the substrate specificity of PKS modules to incorporate non-natural extender units. By creating a hybrid of the 6-deoxyerythronolide B synthase (DEBS) and fatty acid synthase (FAS) modules, scientists were able to synthesize fluorinated analogs of this compound. nih.gov The replacement of the native DEBS TE domain with the Pik TE domain in this hybrid construct significantly improved the yield of 2-fluoro-10-deoxymethynolide, highlighting the role of the TE domain as a potential bottleneck in engineered pathways. nih.gov

These approaches showcase the capacity of PKS module engineering to systematically alter polyketide chain assembly, leading to a broad range of novel this compound derivatives.

Table 1: Examples of Engineered PKS Modules for this compound Diversification

| Engineering Strategy | PKS Modules/Domains Used | Resulting Novel Product(s) |

| Module Deletion/Recombination | Five-module derivative of erythromycin PKS | (8R,9S)-8,9-dihydro-8-methyl-9-hydroxy-10-deoxymethynolide |

| Hybrid PKS Construction | Hybrid of DEBS Module 6 and murine FAS (H1 construct) with various extender units | This compound, desmethyl-10-deoxymethynolide, 2-fluoro-10-deoxymethynolide nih.gov |

| Thioesterase (TE) Domain Exchange | H1 construct with PIKS TE domain instead of DEBS TE domain | Improved yield of 2-fluoro-10-deoxymethynolide nih.gov |

| Hybrid PKS Construction | Replacement of pikAIV with tylGV from the tylosin (B1662201) PKS pathway | 2-desmethyl-3-dihydro-narbonolide and surprisingly, this compound derivatives jmb.or.kr |

| Chemoenzymatic Synthesis | Incubation of synthetic pentaketide chain mimics with PikAIII and PikAIV | Various unnatural 12- and 14-membered ring macrolactones nih.govchemrxiv.org |

Rational Design and Mutagenesis for Enhanced Conversion or Novel Product Formation from this compound

Rational design and site-directed mutagenesis offer a targeted approach to modify enzymes involved in the this compound biosynthetic pathway, aiming to enhance product yield or generate novel compounds. sdu.edu.cnneb.com This strategy relies on a structural and mechanistic understanding of the target enzymes, including both the PKS modules themselves and the post-PKS tailoring enzymes. nih.gov

One key target for such engineering is the cytochrome P450 enzyme, PikC, which naturally hydroxylates the glycosylated macrolactone products of the Pik pathway. sdu.edu.cnnih.gov The native PikC enzyme does not act on the aglycone this compound. Through a semi-rational design approach using non-canonical amino acids, researchers successfully engineered PikC mutants capable of selectively hydroxylating the aglycone this compound at the C10 position. The most efficient mutant, PikCH238pAcF, was also able to catalyze the C12-hydroxylation of narbonolide, demonstrating a shift in substrate specificity and catalytic activity. nih.gov

Mutagenesis has also been applied directly to the PKS modules. To probe the critical protein-protein interactions within a module, specific amino acid residues in the ketosynthase (KS) and acyltransferase (AT) domains of PikAIII were mutated. nih.gov While some mutations in the "clash zone" between the KS and AT domains were investigated, it was a mutation outside this zone, at residue Arg525, that proved to be critical for the module's function in producing this compound. nih.gov

The thioesterase (TE) domain, which catalyzes the final cyclization to release 10-dml, is another important target. acs.org While the TE domain of the Pik PKS is known to be flexible, capable of forming both 12- and 14-membered rings, its efficiency can be a bottleneck when processing unnatural substrates. acs.orgacs.org Engineering TE domains through rational design based on protein structure and computational simulations can improve the titers of unnatural polyketide analogs. acs.org Optimization of synthetic substrates used in in vitro PKS reactions has also been shown to enhance the conversion to 10-dml, allowing for the development of higher-throughput screening methods for future optimization studies. umich.edu

Furthermore, site-directed mutagenesis has been used to investigate the mechanism behind the production of both 12- and 14-membered rings by hybrid PKS systems. When the terminal PikAIV module was replaced by the TylGV module from the tylosin pathway, the resulting hybrid PKS unexpectedly produced 10-deoxymethynolides. Mutagenesis of putative alternative ribosome binding sites and start codons in the tylGV gene was performed to understand if alternative expression was responsible for this outcome, providing insight into the control of macrolactone ring size. jmb.or.kr

Table 2: Examples of Rational Design and Mutagenesis for this compound Diversification

| Target Enzyme/Module | Mutagenesis Strategy | Mutation(s) | Effect on Product Formation |

| PikC (P450 Hydroxylase) | Semi-rational non-canonical amino acid mutagenesis | H238pAcF | Gained ability to hydroxylate the aglycone this compound at the C10 position nih.gov |

| PikC (P450 Hydroxylase) | Site-directed mutagenesis | E85Q | Altered substrate binding to shift product distribution sdu.edu.cn |

| PikAIII (PKS Module 5) | Site-directed mutagenesis to probe domain interactions | K490A (AT₅), D352A (KS₅), R525A (AT₅) | R525A mutation was shown to be critical for the production of this compound nih.gov |

| TylGV in a hybrid Pik-Tyl PKS | Site-directed mutagenesis of putative alternative start codons | ATG to GTG mutations | Investigated the mechanism of this compound formation in a hybrid PKS system jmb.or.kr |

Role of 10 Deoxymethynolide in Macrolide Biosynthetic Pathways

Position as a Central Aglycone Intermediate in Macrolide Production

10-Deoxymethynolide serves as a fundamental aglycone (the non-sugar portion) intermediate in the production of several macrolide antibiotics. pnas.orgpnas.org It is the initial macrolactone ring structure from which a series of important antibiotics are derived. pnas.orgscialert.net The biosynthesis of this 12-membered ring is accomplished by a modular polyketide synthase (PKS) system. nih.govscispace.com Specifically, in the well-studied producer organism Streptomyces venezuelae, the PikA PKS is responsible for its assembly. pnas.orgpnas.org

The significance of this compound as a central intermediate is highlighted by the fact that inactivation of the initial PKS module (PikAI) abolishes the production of all related macrolides, confirming its essential role as the foundational scaffold. pnas.orgpnas.orggoogle.com Following its formation, this compound becomes the substrate for a variety of "tailoring" enzymes that modify its structure, leading to a diverse array of final products. pnas.org

| Organism | PKS System | Product Derived from this compound |

| Streptomyces venezuelae | PikA | Methymycin (B1233876), Neomethymycin (B1240094) |

Branch Point in the Biosynthesis of 12-membered (e.g., Methymycin) and 14-membered (e.g., Narbonolide) Macrolactones

One of the most remarkable features of the pikromycin (B1677795) biosynthetic pathway is its ability to produce both 12- and 14-membered macrolactones from a single PKS assembly line. pnas.orgscispace.com this compound stands at a crucial branch point in this process. pnas.orgpnas.org The pikromycin PKS has the unique capacity for premature termination of the growing polyketide chain after the fifth extension module (PikAIII), leading to the release and cyclization of a hexaketide intermediate to form the 12-membered ring of this compound. nih.gov

Alternatively, the polyketide chain can undergo a final extension by the sixth module (PikAIV), resulting in a heptaketide intermediate that cyclizes to form narbonolide (B1238728), a 14-membered macrolactone. nih.govscispace.com This bifurcation in the pathway is a key mechanism for generating structural diversity. pnas.orgpnas.org The ability of the terminal thioesterase domain of PikAIV to interact with and off-load the intermediate from PikAIII is crucial for the efficient production of this compound. nih.gov This metabolic branching allows a single biosynthetic gene cluster to generate a family of related but structurally distinct macrolides. pnas.orgpnas.org

| PKS Module of Termination | Resulting Macrolactone | Ring Size | Final Antibiotic Examples |

| PikAIII (Module 5) | This compound | 12-membered | Methymycin, Neomethymycin |

| PikAIV (Module 6) | Narbonolide | 14-membered | Narbomycin (B1235643), Pikromycin |

Intermediacy in the Production of Glycosylated and Hydroxylated Macrolides

The biological activity of many macrolide antibiotics is dependent on subsequent modifications of the initial aglycone scaffold, particularly glycosylation and hydroxylation. oup.com this compound is the primary substrate for these crucial tailoring reactions in the biosynthesis of 12-membered macrolides. nih.gov

The first post-PKS modification is typically glycosylation. In S. venezuelae, the glycosyltransferase DesVII, along with its helper protein DesVIII, catalyzes the attachment of a deoxysugar, TDP-D-desosamine, to the C5 hydroxyl group of this compound. oup.comoup.comnih.gov This glycosylated intermediate, known as YC-17, is then a substrate for hydroxylation. researchgate.net

The cytochrome P450 monooxygenase, PikC, is responsible for the subsequent hydroxylation steps. pnas.orgscispace.com PikC exhibits remarkable regiochemical flexibility, hydroxylating YC-17 at either the C10 or C12 position to produce methymycin and neomethymycin, respectively. pnas.org Engineered biosynthetic systems have also demonstrated that DesVII can attach other, non-native sugars to this compound, and these new glycosylated compounds can also be hydroxylated, showcasing the potential for generating novel macrolide derivatives. oup.comoup.com

| Intermediate | Modifying Enzyme(s) | Modification | Product(s) |

| This compound | DesVII / DesVIII | Glycosylation with TDP-D-desosamine | YC-17 |

| YC-17 | PikC | Hydroxylation | Methymycin, Neomethymycin |

Metabolic Flux Control and Diversion Strategies in this compound-related Pathways

Controlling the metabolic flux through the this compound pathway is crucial for optimizing the production of specific macrolide antibiotics. Strategies to manipulate and divert this flux are central to both natural regulation and engineered biosynthetic efforts. The distribution of flux between the 12- and 14-membered ring products is a key control point. nih.gov

Several factors influence the metabolic flux:

Protein-Protein Interactions: The interaction between the PKS modules PikAIII and PikAIV is critical for the efficient production of this compound. nih.gov Altering these interactions can shift the balance between 12- and 14-membered ring formation.

Gene Expression and Regulation: The expression levels of the PKS genes and the tailoring enzymes are tightly regulated. Overexpression of positive regulatory genes, such as pikD, has been shown to enhance the production of downstream products derived from this compound and narbonolide. asm.org This indicates that transcriptional control is a key mechanism for managing metabolic flux.

Environmental and Nutritional Factors: Production of 12-membered ring macrolides derived from this compound can be influenced by culture conditions. For instance, factors like the nitrogen source (sodium nitrate) and growth temperature can significantly impact the yield, suggesting that metabolic flux is responsive to the cell's physiological state. scialert.net

Metabolic engineering provides a powerful approach to redirect metabolic flux. By modifying the genetic makeup of the producing organism, it is possible to favor the production of this compound or to channel it towards novel derivatives. This includes deleting genes for competing pathways or introducing heterologous genes to create new hybrid macrolides. oup.comoup.com These strategies rely on a detailed understanding of the natural control mechanisms governing the flux through this important biosynthetic intermediate.

Advanced Methodologies for Structural Characterization of 10 Deoxymethynolide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. leibniz-fmp.de It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

Application of 1D and 2D NMR Techniques for Complete Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of 10-deoxymethynolide and its derivatives. nih.govemerypharma.com

1D NMR Techniques:

¹H NMR: The initial ¹H NMR spectrum provides crucial information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). weebly.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

1D TOCSY (Total Correlation Spectroscopy): This experiment helps to identify protons that are part of the same spin system by revealing correlations between all protons within that system, not just those that are directly coupled. nih.gov

1D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, which is critical for determining the molecule's three-dimensional structure. nih.gov

2D NMR Techniques:

A suite of 2D NMR experiments is employed to establish the complete connectivity and spatial relationships within the molecule. weebly.com These experiments display correlations between nuclei as cross-peaks on a 2D plot. creative-biostructure.com

COSY (Correlation Spectroscopy): This is a fundamental homonuclear 2D NMR technique that identifies scalar (J-coupled) interactions between protons, typically those separated by two or three bonds. creative-biostructure.comsdsu.edu This allows for the tracing of proton-proton connectivity throughout the carbon skeleton.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edu It is particularly useful for identifying all the protons belonging to a specific structural fragment, even if they are not directly coupled. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is a highly sensitive method for assigning carbon signals based on their attached, and often already assigned, protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two to four bonds. sdsu.educolumbia.edu This long-range connectivity information is vital for connecting different spin systems and functional groups that are not directly bonded.

NOESY (Nuclear Overhauser Effect Spectroscopy): This homonuclear experiment identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. princeton.edu The intensity of the NOESY cross-peaks is related to the distance between the protons, providing essential data for determining the relative stereochemistry and conformation of the molecule. numberanalytics.com

Through the systematic application and analysis of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound has been achieved in various deuterated solvents, including chloroform (B151607) (CDCl₃), methanol (B129727) (CD₃OD), and benzene (B151609) (C₆D₆). nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comchromatographyonline.com This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. innovareacademics.in For this compound, HRMS would confirm its molecular formula of C₁₇H₂₈O₄ by providing a measured mass that is consistent with the calculated exact mass for this formula. nih.govethz.ch This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orgnationalmaglab.org The analysis of the resulting fragment ions provides valuable information about the structure of the original molecule. longdom.org In a typical MS/MS experiment, a precursor ion (for example, the protonated molecule of this compound) is isolated and then subjected to collision-induced dissociation (CID). wikipedia.org The resulting product ions are then analyzed by a second mass analyzer. longdom.org

For derivatives of this compound, such as glycosylated forms, MS/MS is particularly informative. jmb.or.kr For instance, the MS/MS spectrum of a glycosylated this compound would show a characteristic fragmentation pattern, including the loss of the sugar moiety, resulting in a daughter ion corresponding to the aglycone, this compound. jmb.or.kr This confirms the identity of both the aglycone and the attached sugar. For example, the MS/MS analysis of a D-quinovose glycosylated this compound showed a parent peak for the sodium adduct at m/z 465.4 and a daughter peak at m/z 319.3, which corresponds to the this compound aglycone. jmb.or.kr Similarly, MS/MS analysis has been used to characterize hydroxylated derivatives of this compound. researchgate.net

Chromatographic-Mass Spectrometric Coupling (e.g., HPLC-MS) for Product Profiling and Analysis

The coupling of a separation technique like High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) creates a powerful analytical tool for the analysis of complex mixtures. mdpi.com HPLC-MS allows for the separation of individual components in a mixture, followed by their immediate detection and identification by the mass spectrometer.

This technique is invaluable for the product profiling and analysis of this compound and its derivatives from various sources, such as bacterial fermentation broths. jmb.or.krnih.gov For example, extracts from Streptomyces venezuelae cultures can be analyzed by LC-MS/MS to identify and quantify this compound and its various glycosylated or hydroxylated analogs. jmb.or.krnih.gov The HPLC component separates the different macrolides based on their polarity, while the MS and MS/MS detectors provide the mass and structural information needed for their identification. americanpharmaceuticalreview.commdpi.com A typical HPLC method for macrolide analysis might use a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) in an aqueous buffer. jmb.or.krnih.gov This allows for the efficient separation and subsequent characterization of a range of related compounds in a single analytical run. americanpharmaceuticalreview.com

Crystallographic Studies for Absolute Stereochemistry Determination

The definitive assignment of the absolute stereochemistry of complex chiral molecules like this compound relies on unambiguous experimental techniques. Among these, single-crystal X-ray crystallography stands as a powerful tool, providing a three-dimensional atomic-level view of a molecule's structure. mdpi.com This method analyzes the diffraction pattern of X-rays passing through a single, high-quality crystal of a compound. By measuring the positions and intensities of the diffracted beams, researchers can construct an electron density map and, from it, a precise model of the molecular structure, including the spatial arrangement of all atoms. numberanalytics.com

For chiral molecules, X-ray crystallography can distinguish between enantiomers through a phenomenon known as anomalous dispersion (or resonant scattering). caltech.edu This effect, which is more pronounced for heavier atoms, allows for the determination of the absolute configuration of the molecule in the crystal lattice. nih.gov The structure and absolute configuration of macrolide antibiotics are frequently determined by X-ray crystallographic analysis, sometimes on a heavy-atom derivative to ensure a reliable assignment. nih.govjst.go.jpubc.ca

The crystal structure of this compound has been determined in a complex with the pikromycin (B1677795) thioesterase enzyme from Streptomyces venezuelae. wwpdb.orgrcsb.org This analysis not only revealed the binding mode of the macrolactone within the enzyme's active site but also provided a high-resolution view of the compound's conformation and established its absolute stereochemistry. rcsb.org The data from this study, deposited in the Protein Data Bank (PDB) under the accession code 2HFK, offers direct crystallographic evidence for the structure of this compound. wwpdb.orgatomistry.com

Below are the crystallographic data for this compound from its complex with pikromycin thioesterase.

Interactive Table: Crystallographic Data for this compound (in complex with Pikromycin Thioesterase)

| Parameter | Value |

|---|---|

| PDB Code | 2HFK |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.79 Å |

| Space Group | P 21 21 2 |

| Unit Cell Dimensions | |

| a | 108.05 Å |

| b | 131.08 Å |

| c | 57.51 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Refinement | |

| R-Value work | 0.192 |

| R-Value free | 0.230 |

Data sourced from PDB entry 2HFK. rcsb.orgatomistry.com

In addition to the structure of the natural product itself, crystallographic studies of advanced synthetic intermediates have been instrumental in confirming the stereochemical outcomes of total synthesis efforts. For instance, during a nickel-catalyzed total synthesis of this compound, the structure of a key macrocyclic precursor was confirmed by X-ray crystallography. rsc.orgnih.gov This provided unequivocal proof of the stereochemistry of the newly formed chiral centers and validated the stereocontrol of the synthetic route. rsc.org Such studies are crucial checkpoints in a multi-step synthesis, ensuring that the stereochemical integrity of the molecule is maintained on the path to the final natural product.

The table below presents crystallographic data for an advanced synthetic intermediate of this compound.

Interactive Table: Crystallographic Data for a Synthetic Intermediate of this compound

| Parameter | Value |

|---|---|

| CCDC Number | 848773 |

| Empirical formula | C28 H49 O5 Si |

| Formula weight | 493.76 |

| Temperature | 223(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2(1) |

| Unit Cell Dimensions | |

| a | 10.3753(3) Å |

| b | 11.5160(3) Å |

| c | 12.8340(4) Å |

| α | 90° |

| β | 106.336(2)° |

| γ | 90° |

| Volume | 1470.28(7) ų |

| Z | 2 |

| Flack parameter | 0.0(2) |

Data corresponds to compound 5 from the cited chemical synthesis study. rsc.org

The Flack parameter, which was determined to be 0.0(2) for this intermediate, provides a strong indication of the correctness of the assigned absolute stereochemistry. rsc.org A value close to zero confirms that the model represents the true absolute configuration of the molecule.

Future Directions in 10 Deoxymethynolide Research

Prospects for Further Diversification and Synthetic Efficiency

The future of 10-deoxymethynolide research is heavily invested in the diversification of its core structure to generate "unnatural" natural products with potentially improved properties. nih.gov A primary strategy involves the chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis to improve efficiency and access a wider range of molecular diversity. beilstein-journals.orgchemrxiv.org

One promising avenue is precursor-directed biosynthesis, where synthetic intermediates are fed to engineered microbial systems. nih.gov For instance, researchers have successfully used synthetic pentaketide (B10854585) primers, created via multi-step organic synthesis, and fed them to engineered polyketide synthase (PKS) systems to produce this compound and its analogs. nih.gov This method allows for the introduction of specific modifications, such as fluorination, into the polyketide backbone by supplying fluorinated extender units like fluoromalonyl-CoA. nih.gov

Additionally, pathway-level combinatorial biosynthesis in heterologous hosts like Streptomyces venezuelae allows for the generation of novel glycosylated analogs. mdpi.comdovepress.com By expressing non-native sugar biosynthetic gene cassettes in a this compound-producing mutant, researchers have created derivatives like L-rhamnosyl-10-deoxymethynolide, which has shown outstanding antibacterial activity, even against erythromycin-resistant pathogens. dovepress.com

| Strategy | Description | Example Outcome | Reference(s) |

| Precursor-Directed Biosynthesis | Feeding chemically synthesized, modified starter or extender units to an engineered organism. | Production of fluorinated this compound analogs. | nih.gov |

| Chemoenzymatic Synthesis | Combining chemical synthesis of a linear precursor with enzymatic macrocyclization. | Preparative-scale (>1 mmol) synthesis of this compound. | beilstein-journals.org |

| Pathway-Level Engineering | Expressing genes from different pathways (e.g., sugar biosynthesis) in a host organism. | Creation of L-rhamnosyl-10-deoxymethynolide with enhanced antibacterial activity. | mdpi.comdovepress.com |

| Total Synthesis Innovation | Developing novel chemical reactions for macrocyclization. | An efficient total synthesis of this compound using a nickel-catalyzed reductive macrocyclization. | rsc.org |

Advanced Enzymatic and Metabolic Engineering for Specialized Macrolide Scaffold Creation

The modular nature of the polyketide synthases (PKSs) that produce this compound, such as the 6-deoxyerythronolide B synthase (DEBS), makes them prime targets for genetic engineering. nih.govpnas.org The goal is to reprogram this enzymatic assembly line to create novel macrolide scaffolds. This is achieved by swapping, deleting, or mutating the catalytic domains within the PKS modules. nih.govpnas.org

Key strategies in this area include:

Domain Swapping: Acyltransferase (AT) domains are particularly important as they select the specific extender units (like methylmalonyl-CoA) to be incorporated into the growing polyketide chain. mdpi.com By substituting the native AT domains of the PKS with those from other synthases, such as the rapamycin (B549165) PKS, researchers have successfully produced a library of over 50 modified macrolactones. pnas.orgmdpi.com This demonstrates the feasibility of altering the carbon backbone of the final product in a predictable manner.

Module Swapping and Deletion: Entire modules can be swapped or removed to alter the length and structure of the polyketide chain. While promising, a major challenge has been that many chimeric PKSs are poorly active or non-functional, likely due to improper protein folding or disrupted inter-domain interactions. nih.govresearchgate.net

Heterologous Expression: Genetically tractable hosts like Streptomyces coelicolor and Streptomyces venezuelae are used to express engineered PKS genes. mdpi.compnas.org This allows for the creation of novel compounds without interference from the host's native pathways. For example, hybrids of the pikromycin (B1677795) and erythromycin (B1671065) PKS systems have been created and expressed in S. venezuelae, leading to the production of engineered macrolactones, including a derivative of this compound. rsc.org

These engineering efforts aim to create scaffolds that can be further modified by post-PKS tailoring enzymes, such as glycosyltransferases and hydroxylases, to generate a vast diversity of bioactive compounds. nih.govresearchgate.net The use of genetically encodable scaffolds to co-localize enzymes in a biosynthetic pathway can also improve metabolic flux and increase product titers, a key consideration for industrial applications. mdpi.com

| Engineering Target | Modification Technique | Purpose | Example System |

| Acyltransferase (AT) Domain | Domain Swapping | Change extender unit specificity (e.g., from methylmalonyl-CoA to malonyl-CoA). | DEBS AT6 swapped with RAPS ATs. pnas.orgmdpi.com |

| Ketoreductase (KR) Domain | Deletion / Swapping | Alter the reduction of the β-keto group, changing stereochemistry or creating a keto group. | KR domain deletion in DEBS modules. pnas.org |

| Thioesterase (TE) Domain | Relocation | Induce premature chain release to create smaller macrolactone rings. | TE domain relocated in DEBS to produce smaller macrolactones. |

| Entire PKS Module | Homologous Recombination | Create hybrid PKS assembly lines for novel products. | Pikromycin/Erythromycin PKS hybrids in S. venezuelae. rsc.org |

Computational Approaches in Biosynthetic Pathway Prediction and Enzyme Design (e.g., Molecular Dynamics, DFT)

As the complexity of PKS engineering increases, computational methods are becoming indispensable for predicting outcomes and guiding rational design. chemrxiv.orgchemrxiv.org Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for understanding enzyme mechanisms at an atomic level, which is crucial for successful re-engineering. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic movements of enzymes, which are often missed by static crystal structures. rsc.org

Substrate Specificity: MD simulations have been used to study the ketoreductase (KR) domains of PKSs, revealing how specific amino acid residues control the stereospecific reduction of the polyketide chain. acs.orgnih.gov For example, simulations showed that a single glutamine residue can form a hydrogen bond with an incorrect substrate, forcing it into an unreactive conformation, thereby ensuring stereospecificity. acs.orgnih.gov

Domain-Domain Interactions: The transfer of the growing polyketide chain between catalytic domains is a dynamic process. MD simulations of the KS-AT didomain from the erythromycin synthase have shown that while the domains themselves are relatively rigid, the linker regions between them are flexible, acting as hinges that may facilitate the movement of the acyl carrier protein (ACP) to different catalytic centers. rsc.org

Guiding Mutagenesis: MD simulations can prioritize mutations for enzyme engineering. biorxiv.org In one study, simulations were used to identify key residues in an AT domain active site responsible for substrate selection, leading to the successful engineering of chimeric PKS modules with expanded and even inverted substrate specificity. biorxiv.org

Density Functional Theory (DFT): DFT calculations are used to model chemical reactions and determine the feasibility of proposed biosynthetic pathways. researchgate.net

Reaction Mechanisms: DFT can be used to calculate the Gibbs free energies of reaction intermediates and transition states, helping to elucidate complex catalytic mechanisms. researchgate.net This has been applied to understand the formation of various heterocyclic rings in polyketides by post-PKS tailoring enzymes. nih.govbeilstein-journals.org

Conformational Analysis: For polyketide intermediates, DFT calculations can reveal preferred low-energy conformations, which can explain the stereospecificity of subsequent enzymatic reactions, such as epoxidations. nih.gov

Structure Verification: DFT, in combination with the GIAO method, can be used to calculate theoretical NMR chemical shifts, which helps in the structural confirmation of newly isolated or synthesized polyketides. researchgate.net

Recent work on the diversification of macrolactones from the pikromycin pathway has explicitly combined chemoenzymatic synthesis with both MD and DFT calculations to probe the reactivity and selectivity of the terminal PKS module on unnatural substrates. chemrxiv.orgchemrxiv.orgchemrxiv.org This integrated approach, combining wet-lab experiments with powerful computational tools, represents the forefront of research and is expected to accelerate the design of novel biosynthetic pathways for creating specialized macrolides based on the this compound scaffold. beilstein-journals.org

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize the stereochemical configuration of 10-deoxymethynolide?

- Methodology : High-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is critical. For instance, reverse-phase HPLC with a C18 column (35% acetonitrile, pH 2.7) resolves substrate-product ratios in glycosylation assays . NMR analysis of coupling constants and NOESY correlations confirms stereocenters (6 defined stereocenters, verified via ChemSpider data) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₂₈O₄ | |

| HPLC retention time | 15 min (substrate), 12 min (product) |

Q. How is this compound synthesized in vitro, and what substrates are required?

- Methodology : The pikromycin (Pik) polyketide synthase catalyzes chain elongation and cyclization using pentaketide/hexaketide intermediates as NAC thioesters. Engineered PikAIII+TE and PikAIV (module 6) are used for chain extension and keto group processing .

- Critical Substrates : Natural pentaketide/hexaketide intermediates; unnatural diketide substrates show reduced efficiency .

Q. What analytical techniques validate the purity of this compound in biosynthesis studies?

- Methodology : Purity is assessed via HPLC peak integration (235 nm detection) and thin-layer chromatography (TLC). For quantitative analysis, kinetic parameters (e.g., Kₘ and k꜀ₐₜ) are derived using Michaelis-Menten equations .

Advanced Research Questions

Q. How do enzymatic systems like PikAIII/TE achieve macrocyclization specificity for this compound?

- Methodology : Comparative studies using native vs. engineered Pik modules reveal substrate specificity. For example, PikAIII+TE shows a >90% preference for natural hexaketide substrates over diketides. Mutagenesis of the acyl carrier protein (ACP) domain disrupts cyclization efficiency .

- Data Contradiction : Earlier studies using diketide substrates underestimated cyclization rates, highlighting the need for natural intermediates .

Q. How can researchers resolve contradictions in glycosyltransferase (DesVII/DesVIII) activity data when using this compound as a substrate?

- Methodology : Use discontinuous HPLC assays under controlled conditions (29°C, pH 8). Discrepancies arise from auxiliary protein (DesVIII) dependency; activity drops 10-fold without DesVIII. Validate via co-expression of DesVII/DesVIII and kinetic profiling .

- Critical Variables :

| Variable | Impact on Activity |

|---|---|

| DesVIII presence | 10x increase in k꜀ₐₜ |

| Ethanol concentration | >4% inhibits enzyme stability |

Q. What computational or experimental strategies optimize HPLC conditions for separating this compound from analogs?

- Methodology : Isocratic elution (35% acetonitrile, 14 mM triethylamine, pH 2.7) achieves baseline separation. Adjust column temperature (25–30°C) and flow rate (1 mL/min) to minimize co-elution. Simulate retention times using ChemAxon or OpenChrom .

Methodological Best Practices

- Data Reproducibility : Always include enzyme concentrations (e.g., 12 μM DesVII/DesVIII) and buffer details (50 mM potassium phosphate, pH 8) in methods .

- Ethical Compliance : Declare conflicts of interest and retain raw HPLC/MS data for 5–10 years to prevent misuse .

- Literature Integration : Cite foundational studies on Pik synthase (Aldrich et al., 2005) and glycosyltransferase mechanisms (He et al., 2006) .

Retrosynthesis Analysis